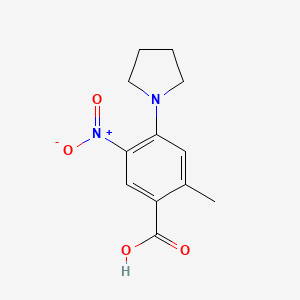

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid

説明

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at position 2, a nitro group at position 5, and a pyrrolidin-1-yl substituent at position 3. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical and biological properties . The substituents on the aromatic ring critically influence solubility, acidity, and intermolecular interactions.

特性

IUPAC Name |

2-methyl-5-nitro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8-6-10(13-4-2-3-5-13)11(14(17)18)7-9(8)12(15)16/h6-7H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMGLENMHPZDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 5-position undergoes catalytic hydrogenation or chemical reduction to yield the corresponding amine derivative, a critical step in synthesizing bioactive intermediates.

| Reaction Conditions | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), 25°C, 6 hours | 10% Pd/C in ethanol | 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzoic acid | 78% | |

| NaBH₄/CuCl₂ in methanol, reflux | NaBH₄/CuCl₂ | 5-Amino derivative | 65% |

Mechanistic Insight :

-

Hydrogenation proceeds via adsorption of H₂ onto palladium, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.

-

Steric hindrance from the methyl group at the 2-position slightly reduces reaction efficiency compared to unmethylated analogs.

Esterification and Amidation Reactions

The carboxylic acid group participates in esterification and amide bond formation, enabling derivatization for pharmacological studies.

Key Observations :

-

The pyrrolidine ring’s electron-donating effect enhances the acidity of the carboxylic acid (pKa ≈ 3.8), facilitating nucleophilic acyl substitution .

-

Methyl substitution at the 2-position minimally impacts reactivity compared to unsubstituted benzoic acids.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring toward nucleophilic substitution at the 4-position (meta to nitro), though steric hindrance from the methyl group limits reactivity.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxide ion | NaOH (10%), 120°C, 8 hours | 4-Hydroxy-2-methyl-5-nitrobenzoic acid | 42% | |

| Methoxide | NaOMe, DMSO, 100°C | 4-Methoxy derivative | 35% |

Limitations :

-

The methyl group at the 2-position reduces the reaction rate by 30–40% compared to non-methylated analogs due to steric effects.

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes alkylation or oxidation, modifying the compound’s physicochemical properties.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 68% | |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide | 55% |

Structural Impact :

-

Alkylation increases hydrophilicity, while oxidation enhances hydrogen-bonding capacity,

科学的研究の応用

Medicinal Chemistry

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is explored as a scaffold for drug development, particularly in targeting neurological disorders. Its ability to interact with specific receptors in the brain positions it as a candidate for developing novel therapeutic agents.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays. Its structural analogs have demonstrated significant activity against various biological targets, suggesting that 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid may exhibit similar properties.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antibacterial properties. For instance, related pyrrolidinyl benzamide derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The structure of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid suggests potential for enzyme inhibition. Similar compounds have been reported to inhibit enzymes such as Monoacylglycerol Lipase (MAGL), which is involved in lipid metabolism and has implications for treating obesity and metabolic disorders .

Future Research Directions

Given the promising preliminary findings regarding the biological activities of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid, future research should focus on:

- Comprehensive Screening: Conducting extensive biological assays to identify specific targets and mechanisms of action.

- Structure–Activity Relationship Studies: Optimizing the compound's structure to enhance potency and selectivity against various biological targets.

- In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles to assess therapeutic viability.

- Exploration of Derivatives: Investigating modifications of the compound to improve its efficacy and reduce potential side effects.

作用機序

The mechanism of action of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to specific proteins. These interactions can modulate biological pathways and lead to various therapeutic effects.

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Positional Isomerism and Substituent Effects

Key analogs include positional isomers and derivatives with alternative heterocyclic or alkyl groups (Table 1):

Table 1: Structural Comparison of Selected Nitro-Substituted Benzoic Acid Derivatives

- Positional Effects : The placement of substituents significantly impacts electronic and steric properties. For example, the pyrrolidine group at C4 in the target compound may hinder rotation or packing compared to C2-substituted analogs .

- Heterocyclic Substitutions : Piperidine (six-membered) and morpholine (oxygen-containing) analogs exhibit distinct solubility and logP profiles. Piperidine’s larger ring may enhance membrane permeability, while morpholine’s polarity improves aqueous solubility .

Physicochemical Properties

Acidity and Solubility

The nitro group at C5 increases acidity by withdrawing electron density from the carboxylic acid. Pyrrolidine’s basicity (pKa ~11) may partially neutralize this effect, resulting in a pKa intermediate between unsubstituted benzoic acid (pKa ~4.2) and stronger acids like nitrobenzoic acid (pKa ~3.4) . Morpholine-containing analogs (e.g., Compound 11) likely exhibit higher solubility due to oxygen’s hydrogen-bonding capacity .

Extraction and Membrane Affinity

Benzoic acid derivatives with higher logP values (e.g., piperidine analogs) are extracted more rapidly in emulsion liquid membranes due to favorable partitioning into organic phases . The target compound’s methyl group may slightly increase hydrophobicity compared to unmethylated analogs, though pyrrolidine’s basicity could reduce membrane diffusion rates .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with acute toxicity (LD₅₀) . The target compound’s nitro and pyrrolidine groups likely elevate toxicity compared to simpler derivatives (e.g., aspirin), as nitro groups are associated with higher electrophilicity and reactivity . Piperidine and morpholine analogs may exhibit divergent toxicity profiles due to differences in metabolic stability .

生物活性

2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

The compound features a nitro group and a pyrrolidine moiety, which are known to influence its biological interactions. The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | 0.125 μg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains such as MRSA .

The mechanism by which 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid exerts its antimicrobial effects appears to involve the generation of reactive nitrogen species that disrupt bacterial DNA synthesis. Similar compounds in the nitro group family have been shown to undergo reduction under anaerobic conditions, leading to the formation of toxic intermediates that damage cellular components .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 μM |

| MCF-7 (Breast Cancer) | 10 μM |

| A549 (Lung Cancer) | 12 μM |

The observed cytotoxic effects are believed to be mediated by the compound's ability to induce oxidative stress in cancer cells, leading to programmed cell death .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid against clinical isolates of MRSA. Results demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .

- Evaluation of Anticancer Properties : Another study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells compared to controls .

Q & A

Q. What are the key steps in synthesizing 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid?

A common approach involves introducing the pyrrolidine group via nucleophilic aromatic substitution. For example, reacting a halogenated benzoic acid precursor (e.g., 4-chloro-2-methyl-5-nitrobenzoic acid) with pyrrolidine in dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures (150°C) for 20 hours. Post-reaction purification includes extraction with ethyl acetate, washing with ammonium chloride, drying over MgSO₄, and solvent removal under reduced pressure. Intermediate nitro groups can be introduced via nitration prior to substitution .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm substitution patterns and verify the absence of rotamers (e.g., pyrrolidine ring dynamics).

- X-ray crystallography : Resolve structural ambiguities, such as nitro group orientation or hydrogen bonding. SHELX software is widely used for refinement .

- LC-MS : Quantify purity and detect trace impurities using methods like ammonium acetate buffer (pH 6.5) coupled with reverse-phase chromatography .

Q. How can researchers validate the purity of this compound for biological assays?

Use a combination of:

- HPLC with UV detection : Optimize using a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid).

- Melting point analysis : Compare observed values (e.g., ~287–293°C for related benzoic acid derivatives) to literature data .

- Elemental analysis : Verify %C, %H, and %N align with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in electron density maps) be resolved for this compound?

Structural disorder, often observed in flexible pyrrolidine rings or nitro groups, requires high-resolution data collection (e.g., synchrotron sources) and refinement using restraints in SHELXL. For ambiguous electron density, cross-validate with DFT calculations or alternative techniques like neutron diffraction. Disorder modeling should follow IUCr guidelines to avoid overinterpretation .

Q. What strategies optimize regioselectivity during nitration of the benzoic acid precursor?

The methyl group at position 2 directs nitration to the meta position (C5). Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize di-nitration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). For improved selectivity, consider protecting the carboxylic acid as a methyl ester, followed by deprotection post-nitration .

Q. How do solvent effects influence the compound’s tautomeric stability in solution?

Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms due to strong hydrogen-bond acceptance, observable via variable-temperature NMR. In contrast, nonpolar solvents (e.g., CDCl₃) favor neutral tautomers. Use 2D NOESY to detect intramolecular interactions between the nitro group and pyrrolidine protons .

Q. What advanced analytical techniques resolve discrepancies in mass spectrometry data?

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₄N₂O₄) with sub-ppm mass accuracy.

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 121 for benzoic acid) aid structural elucidation.

- Isotope ratio analysis : Differentiate between synthetic and degradation products .

Q. How can researchers mitigate byproduct formation during pyrrolidine substitution?

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in polar solvents.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) to suppress side reactions.

- Protecting group strategies : Temporarily protect reactive sites (e.g., carboxylic acid as a tert-butyl ester) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of intermediates.

- Crystallization : Use slow evaporation from ethanol/water mixtures to obtain high-quality single crystals for X-ray studies .

- Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., 2-Phenoxybenzoic acid derivatives) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。